HX7Hku2vcp
Description
HX7Hku2vcp (CAS 7312-10-9) is a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It belongs to the benzo[b]thiophene-2-carboxylic acid derivatives, featuring a bromine substituent at position 7 of the aromatic ring. This compound exhibits high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and CYP1A2 enzyme inhibition activity . Its synthesis involves the use of thionyl chloride (SOCl₂) under reflux conditions in methanol or ethanol, followed by purification via silica gel chromatography .
Properties
CAS No. |
20980-51-2 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]-2-methylbenzaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-10-8-12(3-2-11(10)9-16)13(4-6-14)5-7-15/h2-3,8-9,14-15H,4-7H2,1H3 |
InChI Key |
JQDMPIALDYZVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE typically involves the reaction of o-tolualdehyde with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for the purification of the compound .
Chemical Reactions Analysis
4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table compares HX7Hku2vcp with its closest structural analogs based on substituent positions and core modifications:
Key Observations :
Functional Analog: Indole-Based Compound (CAS 7254-19-5)
A functionally similar compound, 6-bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5, C₉H₆BrNO₂), shares comparable applications in medicinal chemistry but differs structurally:
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